Nonyl chloroacetate

Description

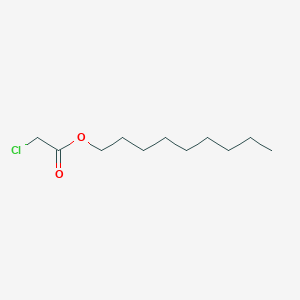

Nonyl chloroacetate (hypothetical structure: CH₃(CH₂)₈OCOCH₂Cl) is an ester derived from chloroacetic acid and nonanol. Chloroacetates are typically used in organic synthesis, surfactants, and polymer industries due to their reactive α-chloro group and hydrophobic alkyl chains .

Properties

CAS No. |

5451-96-7 |

|---|---|

Molecular Formula |

C11H21ClO2 |

Molecular Weight |

220.73 g/mol |

IUPAC Name |

nonyl 2-chloroacetate |

InChI |

InChI=1S/C11H21ClO2/c1-2-3-4-5-6-7-8-9-14-11(13)10-12/h2-10H2,1H3 |

InChI Key |

OKWGMWNSHCOYJE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonyl chloroacetate can be synthesized through the esterification of chloroacetic acid with nonyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, this compound is produced by reacting chloroacetic acid with nonyl alcohol in the presence of an acid catalyst. The reaction mixture is heated to a specific temperature to promote esterification, and the resulting product is purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Nonyl chloroacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: this compound can be hydrolyzed to produce chloroacetic acid and nonyl alcohol.

Esterification: It can react with other alcohols to form different esters.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol.

Hydrolysis: The reaction is performed in the presence of water and a base such as sodium hydroxide.

Esterification: The reaction involves an alcohol and an acid catalyst such as sulfuric acid.

Major Products Formed

Nucleophilic Substitution: Products include substituted esters, amides, or thioesters.

Hydrolysis: Products are chloroacetic acid and nonyl alcohol.

Esterification: Products are different esters depending on the alcohol used.

Scientific Research Applications

Nonyl chloroacetate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.

Industry: It is used in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of nonyl chloroacetate involves its reactivity as an ester. It can undergo hydrolysis to release chloroacetic acid and nonyl alcohol, which can further participate in various biochemical and chemical reactions. The ester bond in this compound is susceptible to nucleophilic attack, leading to the formation of different products depending on the nucleophile involved.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Table 2: Comparison of Alkyl Protocatechuate Derivatives (Cell Viability)

| Derivative | Cell Viability (%) |

|---|---|

| Hexyl protocatechuate | 99 |

| Nonyl protocatechuate | 96 |

| Dodecyl protocatechuate | 98 |

| Heptyl protocatechuate | 65 |

Research Findings and Industrial Relevance

- Surfactant synthesis: Carboxymethylation of nonylphenol ethoxylates with sodium chloroacetate improves interfacial activity, critical for detergent formulations .

- Toxicity trends: Longer alkyl chains in esters (e.g., nonyl vs. heptyl) correlate with reduced cytotoxicity, likely due to decreased membrane disruption .

- Regulatory status: Nonylphenol and its ethoxylates are restricted in industrial applications due to endocrine-disrupting effects, highlighting the need for safer alternatives like carboxymethyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.